Trenizine

Descripción general

Descripción

TRENIZINA: es un compuesto que pertenece a la clase de las triazinas, que son heterociclos que contienen nitrógeno. Las triazinas tienen una estructura cíclica plana de seis miembros similar al benceno, pero con tres carbonos reemplazados por átomos de nitrógeno. La forma más común de triazina es la 1,3,5-triazina, que se utiliza ampliamente en diversas aplicaciones químicas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Las 1,3,5-triazinas, incluyendo la TRENIZINA, se sintetizan típicamente mediante la trimerización de compuestos de nitrilo y cianuro. Este proceso implica la combinación de tres moléculas de un nitrilo o cianuro en condiciones específicas para formar el anillo de triazina . Otro método implica la reordenación térmica de 2-azidociclopropenos para formar 1,2,3-triazinas .

Métodos de Producción Industrial: En entornos industriales, las triazinas a menudo se producen utilizando reacciones de microondas, fase sólida, basadas en metales, [4+2] cicloadición y multicomponente en un solo paso. Estos métodos permiten la producción eficiente y a gran escala de triazinas con varios sustituyentes .

Análisis De Reacciones Químicas

Tipos de Reacciones: La TRENIZINA se somete a una variedad de reacciones químicas, incluyendo adición electrófila, acoplamiento, desplazamiento nucleófilo y ciclización intramolecular . A pesar de ser aromáticas, las triazinas tienen una energía de resonancia menor en comparación con el benceno, lo que dificulta la sustitución aromática electrófila pero facilita la sustitución aromática nucleófila .

Reactivos y Condiciones Comunes:

Adición Electrófila: Normalmente implica reactivos como halógenos o ácidos.

Reacciones de Acoplamiento: A menudo utilizan catalizadores de paladio o cobre.

Desplazamiento Nucleófilo: Comúnmente implica nucleófilos como aminas o alcoholes.

Ciclización Intramolecular: Requiere condiciones específicas para promover el cierre del anillo.

Productos Principales: Las reacciones de la TRENIZINA pueden conducir a una variedad de productos, incluyendo triazinas sustituidas, que son útiles en la síntesis de colorantes, resinas y productos farmacéuticos .

Aplicaciones Científicas De Investigación

Química: La TRENIZINA y sus derivados se utilizan como bloques de construcción en la síntesis orgánica, particularmente en la creación de compuestos heterocíclicos complejos .

Biología y Medicina: Las triazinas, incluyendo la TRENIZINA, se han identificado como poseedoras de propiedades antifúngicas, anticancerígenas, antivirales, antitumorales, cardiotónicas, anti-VIH, analgésicas y antiprotozoarias . Estas propiedades las hacen valiosas en el desarrollo de nuevos agentes terapéuticos.

Industria: En el sector industrial, las triazinas se utilizan en la producción de resinas, colorantes y como agentes de eliminación de sulfuros no regenerables en la industria del petróleo y el gas .

Mecanismo De Acción

El mecanismo de acción de la TRENIZINA implica su interacción con dianas y vías moleculares específicas. Se sabe que las triazinas interactúan con enzimas y receptores, lo que lleva a diversos efectos biológicos. Por ejemplo, algunas triazinas inhiben la actividad de las enzimas implicadas en la replicación del ADN, lo que las convierte en agentes anticancerígenos eficaces .

Comparación Con Compuestos Similares

Compuestos Similares:

Melamina: Una triazina con tres sustituyentes amino, utilizada en la producción de resinas comerciales.

Cloruro de Cianúrico: Una triazina con tres sustituyentes cloro, utilizada en la síntesis de colorantes reactivos.

Singularidad: La TRENIZINA es única debido a sus sustituyentes específicos y las propiedades electrónicas resultantes, que la hacen adecuada para una amplia gama de aplicaciones en química, biología e industria .

Actividad Biológica

Trenizine, a compound belonging to the triazine family, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth exploration of this compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

This compound exhibits its biological effects primarily through interactions with various molecular targets. As a triazine derivative, it is known to inhibit enzymes involved in critical biological processes. For instance, some studies have shown that triazines can inhibit DNA replication enzymes, positioning them as potential anticancer agents. The specific molecular pathways influenced by this compound are still under investigation, but its structural properties suggest significant interactions with enzymes and receptors that modulate cellular functions.

Anticancer Activity

Recent research has highlighted the anticancer properties of this compound and its derivatives. For example, a study on related triazine compounds demonstrated their ability to inhibit cancer cell proliferation in various types of human cancer cell lines. The findings indicated that these compounds could effectively induce apoptosis in tumor cells, making them candidates for further development as anticancer therapeutics .

Antimicrobial Properties

This compound has also shown promising antimicrobial activity. A comparative study evaluated the minimum inhibitory concentration (MIC) of this compound against several bacterial strains. The results indicated that this compound exhibited significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and fungal pathogens . This broad-spectrum antimicrobial activity suggests potential applications in treating infections.

Comparative Analysis with Similar Compounds

To better understand this compound's unique properties, it is beneficial to compare it with other triazine derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Triazine with specific substituents | Anticancer, antimicrobial |

| Melamine | Triazine with three amino groups | Used in resins; limited biological activity |

| Cyanuric Chloride | Triazine with three chlorine substituents | Reactive dye synthesis; minimal biological activity |

This compound's unique substituents confer distinct electronic properties that enhance its biological activity compared to other triazines like Melamine and Cyanuric Chloride.

Case Study 1: Anticancer Efficacy

In a recent case study involving the evaluation of this compound's anticancer efficacy, researchers tested its effects on human colorectal carcinoma cells (HCT-116) and breast cancer cells (MCF-7). The study reported a significant reduction in cell viability at low concentrations of this compound, indicating its potential as a therapeutic agent against these cancers .

Case Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial properties of this compound by testing it against common pathogens. The results showed that this compound had an MIC value of 15.45 µg/mL against S. aureus and 8.61 µg/mL against Penicillium notatum, demonstrating its effectiveness as an antimicrobial agent .

Propiedades

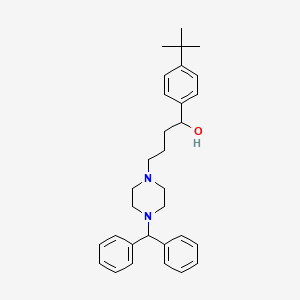

IUPAC Name |

4-(4-benzhydrylpiperazin-1-yl)-1-(4-tert-butylphenyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40N2O/c1-31(2,3)28-18-16-25(17-19-28)29(34)15-10-20-32-21-23-33(24-22-32)30(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29-30,34H,10,15,20-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWPQKGBKYLNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868648 | |

| Record name | 1-(4-tert-Butylphenyl)-4-[4-(diphenylmethyl)piperazin-1-yl]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82190-93-0 | |

| Record name | Trenizine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082190930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRENIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WPQ720NCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.